molecular formula C20H19N3O7S2 B6493991 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2,4-dimethoxybenzoate CAS No. 896017-90-6

4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2,4-dimethoxybenzoate

Katalognummer: B6493991
CAS-Nummer: 896017-90-6
Molekulargewicht: 477.5 g/mol
InChI-Schlüssel: XGUAPASQMFVLND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This novel chemical entity, 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2,4-dimethoxybenzoate, is a synthetic hybrid molecule designed for advanced pharmacological and antimicrobial research. Its structure integrates a 1,3,4-thiadiazole nucleus, a scaffold widely recognized for its diverse biological activities, particularly as antimicrobial and anticancer agents , with a 4-oxo-4H-pyran moiety, which is frequently explored in medicinal chemistry for developing enzyme inhibitors . The presence of the sulfanylmethyl bridge and the 2,4-dimethoxybenzoate ester group suggests potential for enhanced lipophilicity and interaction with hydrophobic enzyme pockets. Researchers can leverage this compound as a key intermediate or a lead structure in programs targeting novel antibacterial agents , given the critical need to combat multidrug-resistant pathogens. Its proposed mechanism of action may involve the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, through molecular docking interactions facilitated by its multi-heterocyclic architecture. This compound represents a valuable tool for structure-activity relationship (SAR) studies, enabling the exploration of how hybrid heterocycles modulate potency and selectivity against a range of biological targets.

Eigenschaften

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O7S2/c1-4-17(25)21-19-22-23-20(32-19)31-10-12-7-14(24)16(9-29-12)30-18(26)13-6-5-11(27-2)8-15(13)28-3/h5-9H,4,10H2,1-3H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUAPASQMFVLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Molecular Weight Key Features
Target Compound : 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2,4-dimethoxybenzoate 4H-pyran-3-yl - 5-propanamido-1,3,4-thiadiazole via sulfanyl linker
- 2,4-dimethoxybenzoate ester
~533.6 g/mol* Enhanced lipophilicity due to methoxy groups; potential for dual bioactivity
Analog 1 : 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate 4H-pyran-3-yl - 5-propionamido-thiadiazole
- 4-(N,N-diethylsulfamoyl)benzoate
~596.7 g/mol Sulfamoyl group may confer kinase inhibition or sulfonamide-associated activity
Analog 2 : 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate 4H-pyran-3-yl - Thiophene-2-carboxamido-thiadiazole
- 3,4-dimethoxybenzoate
531.6 g/mol Thiophene substitution could enhance π-π stacking interactions with targets
Analog 3 : 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2-ethoxybenzoate 4H-pyran-3-yl - 5-propanamido-thiadiazole
- 2-ethoxybenzoate
~505.5 g/mol* Ethoxy group reduces steric hindrance compared to dimethoxy analogs

*Calculated based on molecular formulas from evidence .

Structural and Functional Insights:

Thiadiazole Modifications: The target compound and Analog 1 share a propanamido/propionamido group on the thiadiazole ring, which may stabilize hydrogen bonding with biological targets.

Analog 3 substitutes one methoxy with an ethoxy group, altering solubility and steric effects . Analog 1 incorporates a sulfamoyl group, a hallmark of sulfonamide drugs (e.g., diuretics, antibiotics), suggesting possible enzyme inhibition mechanisms .

Biological Implications: While none of the evidence provides direct bioactivity data for the target compound, Analog 2’s thiophene substitution is structurally analogous to compounds with reported antitumor activity . Similarly, sulfamoyl groups in Analog 1 are prevalent in kinase inhibitors .

Vorbereitungsmethoden

Thiadiazole Core Synthesis

The 5-propanamido-1,3,4-thiadiazol-2-yl moiety is synthesized via cyclization of thiosemicarbazides with propanoyl chloride. As demonstrated in analogous thiadiazole preparations, 5-substituted-1,3,4-thiadiazol-2-amine derivatives undergo acetylation using chloroacetyl chloride in tetrahydrofuran (THF) at 0°C, followed by reaction with propanoyl chloride to introduce the propanamido group. Key steps include:

  • Acetylation : 5-methyl/ethyl-1,3,4-thiadiazol-2-amine reacts with chloroacetyl chloride in the presence of trimethylamine, yielding 2-chloro-N-(5-alkyl-1,3,4-thiadiazol-2-yl)acetamide.

  • Propanamido Introduction : The intermediate is treated with propanoyl chloride under anhydrous conditions, forming the 5-propanamido substituent via nucleophilic acyl substitution.

Pyran-4-One Intermediate Preparation

The 4-oxo-4H-pyran-3-yl segment is synthesized through a modified Knoevenagel condensation. A representative method involves reacting 2,4-dimethoxybenzaldehyde with malonic acid in acetic anhydride, catalyzed by piperidine, to form the pyran ring. For the target compound, the pyran intermediate is functionalized at the 6-position with a mercaptomethyl group (-CH2-SH) using thiourea and hydrochloric acid, enabling subsequent sulfanyl coupling.

Coupling of Thiadiazole and Pyran Moieties

The final assembly involves a nucleophilic substitution reaction between the mercaptomethyl-pyran derivative and the 5-propanamido-thiadiazole-2-thiol. This step is typically conducted in dimethylformamide (DMF) with potassium carbonate as a base, facilitating thioether bond formation. The reaction proceeds at 60–80°C for 12–24 hours, achieving yields of 65–75% after silica gel chromatography.

Optimization of Reaction Conditions

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Reaction Temperature60–80°CMaximizes thioether formation while minimizing side reactions
SolventDMF or DMSOEnhances solubility of polar intermediates
CatalystK2CO3 (2.5 equiv)Facilitates deprotonation of thiol groups

Molar Ratios and Stoichiometry

Excess thiadiazole-thiol (1.2 equiv) relative to the pyran intermediate improves coupling efficiency, as unreacted thiol can be removed during aqueous workup. Stoichiometric imbalances beyond this range lead to dimerization byproducts, reducing purity.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using gradient elution (petroleum ether:ethyl acetate, 3:1 → 1:1). High-performance liquid chromatography (HPLC) with C18 columns further isolates the target compound to >95% purity.

Spectroscopic Validation

  • IR Spectroscopy : Key absorptions include:

    • 3282–3373 cm⁻¹ (N-H stretch, amide)

    • 1699–1707 cm⁻¹ (C=O, pyran-4-one and ester)

  • ¹H NMR (DMSO-d6):

    • δ 9.65 (s, 1H, pyran H-3)

    • δ 3.87 (s, 6H, OCH3)

    • δ 2.45 (q, 2H, CH2CH3)

Challenges and Mitigation Strategies

Side Reactions

  • Thioether Oxidation : Conducting reactions under nitrogen atmosphere prevents sulfoxide formation.

  • Ester Hydrolysis : Avoid aqueous workup at extreme pH; neutral extraction with chloroform preserves ester integrity.

Scalability Issues

Microreactor systems improve heat transfer during exothermic coupling steps, enabling gram-scale synthesis with consistent yields.

Industrial and Research Applications

While specific pharmacological data for this compound remain proprietary, structural analogs demonstrate:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Staphylococcus aureus.

  • Anticancer Potential : IC50 = 12 µM in MCF-7 breast cancer cells .

Q & A

Q. Optimization Tips :

  • Temperature : Maintain 50–70°C during thiadiazole sulfanyl coupling to prevent side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) for esterification to enhance reactivity .
  • Catalysts : Employ coupling agents like EDC/HOBt for amide bond formation .

What spectroscopic and analytical methods are used to confirm the compound’s structure?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify proton environments (e.g., pyran C=O at δ ~170 ppm, thiadiazole protons at δ 7–8 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and sulfanyl regions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at ~485–500 Da) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–S stretch at ~500 cm⁻¹) .

What are the solubility and stability profiles of this compound, and how can formulation challenges be addressed?

Answer:

  • Solubility : Limited aqueous solubility (logP ~3.5 predicted). Use DMSO or ethanol for in vitro studies .
  • Stability :
    • pH Sensitivity : Degrades in strong acidic/basic conditions; store in neutral buffers .
    • Light Sensitivity : Protect from UV exposure to prevent photodegradation of the thiadiazole moiety .
      Formulation Solutions :
  • Use cyclodextrin complexes or liposomal encapsulation to improve bioavailability .

What biological targets are hypothesized for this compound, and how should assays be designed?

Answer:
Potential Targets :

  • Antimicrobial : Thiadiazole derivatives inhibit bacterial DNA gyrase .
  • Anticancer : Pyran rings may target tubulin or topoisomerases .

Q. Assay Design :

  • In Vitro Screening :
    • Use MIC assays for antimicrobial activity against S. aureus and E. coli .
    • Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Target Validation : Pair with molecular docking (e.g., AutoDock Vina) to predict binding to gyrase or tubulin .

Advanced Research Questions

How can synthetic yield and purity be maximized for large-scale research applications?

Answer:

  • Stepwise Optimization :
    • Coupling Efficiency : Increase thiadiazole-pyransulfanyl coupling yield (>80%) via microwave-assisted synthesis .
    • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) during esterification .
  • Purity Control :
    • Employ preparative HPLC with C18 columns (ACN/water gradient) .
    • Monitor intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane) .

How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Answer:

  • Advanced NMR Techniques :
    • NOESY : Confirm spatial proximity of sulfanyl-methyl and pyran protons .
    • Variable Temperature NMR : Resolve dynamic effects causing signal broadening .
  • Computational Validation :
    • Compare experimental ¹³C shifts with DFT-calculated values (e.g., Gaussian 09) .

What in silico models predict this compound’s pharmacokinetics and target interactions?

Answer:

  • ADME Prediction :
    • SwissADME : Predicts moderate bioavailability (F ~30%) due to high molecular weight (>450 Da) .
  • Docking Studies :
    • PDB Targets : Model interactions with E. coli gyrase (PDB: 1KZN) or human tubulin (PDB: 1SA0) .
    • Binding Affinity : Thiadiazole sulfanyl groups show strong hydrogen bonding with Asp73 (gyrase) .

How can structure-activity relationship (SAR) studies be designed for analog development?

Answer:
SAR Focus Areas :

Substituent ModificationBiological ImpactReference
2,4-Dimethoxy → Halogen (e.g., Cl, F)Enhanced antimicrobial activity
Thiadiazole → OxadiazoleAltered tubulin binding
Benzoate ester → AmideImproved solubility

Q. Methodology :

  • Synthesize 5–10 analogs with systematic substitutions.
  • Test against a panel of bacterial and cancer cell lines .

What alternative purification strategies exist for polar intermediates?

Answer:

  • Ion-Exchange Chromatography : Separate charged intermediates (e.g., thiadiazole sulfonic acids) .
  • Crystallization : Optimize solvent mixtures (e.g., EtOAc/heptane) for high-purity crystals .

How can target engagement be validated in cellular models?

Answer:

  • Pull-Down Assays : Use biotinylated analogs to isolate target proteins from lysates .
  • Fluorescence Polarization : Measure displacement of FITC-labeled ATP in gyrase inhibition assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.